Dtpdt ethylphosphotriester, also known as the ethyl phosphotriester of thymidylyl(3'-5')thymidine, is a significant chemical compound in the study of DNA interactions with alkylating agents. This compound is formed when the DNA molecule reacts with N-ethyl-N-nitrosourea, a potent alkylating agent. The study of such compounds is crucial for understanding the mechanisms of mutagenesis and the potential implications for cancer research.
Dtpdt ethylphosphotriester is primarily derived from reactions involving N-ethyl-N-nitrosourea, which is known for its ability to induce mutations by ethylating nucleic acids. This compound can be found in various biological systems where DNA is exposed to alkylating agents, making it relevant in both toxicology and molecular biology.
Dtpdt ethylphosphotriester belongs to the class of phosphotriester adducts, which are modifications of the DNA backbone resulting from the reaction with electrophilic agents. These compounds are characterized by their stability and resistance to repair mechanisms in mammalian cells, although some prokaryotic systems exhibit repair capabilities.
The synthesis of Dtpdt ethylphosphotriester typically involves the reaction of N-ethyl-N-nitrosourea with thymidylyl(3'-5')thymidine. This process can be carried out under controlled laboratory conditions to ensure the formation of the desired product.
The molecular structure of Dtpdt ethylphosphotriester consists of a thymidine moiety linked through a phosphodiester bond to another thymidine unit, with an ethyl group attached at the phosphate position. This structure can be represented as:
Key structural data include:
Dtpdt ethylphosphotriester participates in various chemical reactions, primarily hydrolysis and transalkylation processes. These reactions are essential for understanding its reactivity and stability under physiological conditions.
The mechanism by which Dtpdt ethylphosphotriester exerts its effects involves direct interaction with DNA polymerases during replication or repair processes. The presence of this adduct can hinder normal DNA function, potentially leading to mutations.
Experimental studies have shown that Dtpdt ethylphosphotriester affects DNA polymerase activity, decreasing fidelity during DNA synthesis and increasing mutation rates in affected cells.
Dtpdt ethylphosphotriester has several scientific uses:
5-Carbamoylmethyluridine (abbreviated ncm⁵U) is a modified pyrimidine nucleoside in which a carbamoylmethyl group (–CH₂C(O)NH₂) is attached to the carbon-5 position of the uracil base. Its systematic IUPAC name is 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide, reflecting its stereochemically defined structure [3] [6] [7]. The molecular formula is C₁₁H₁₅N₃O₇, corresponding to a molecular weight of 301.25 g/mol.
The nucleoside consists of a β-D-ribofuranose sugar featuring hydroxyl groups at the 2', 3', and 4' positions, while the uracil base is modified at C5 with a carbamoylmethyl substituent. This group confers polarity and hydrogen-bonding capacity due to the amide functionality. The structure exhibits specific stereochemistry, with the ribose ring adopting the C3'-endo conformation commonly observed in A-form RNA helices. Key structural identifiers include:
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₅N₃O₇ | High-resolution MS |
Molecular Weight | 301.25 g/mol | Calculated |
logP | -3.12 | Computational prediction |
Topological Polar Surface Area | 167.87 Ų | Computational analysis |
Hydrogen Bond Donors | 5 | Molecular descriptor |
Hydrogen Bond Acceptors | 9 | Molecular descriptor |
UV λₘₐₓ (neutral pH) | ~265 nm | Spectrophotometry |
The discovery of 5-carbamoylmethyluridine traces to human urine analysis in 1999, where it was isolated alongside its 2-thio derivative (ncm⁵s²U) using chromatographic techniques. Structural elucidation was achieved through UV spectroscopy, NMR, and mass spectrometry, with confirmation via comparison to synthetic standards [2]. This marked the first identification of ncm⁵U as a human metabolic product, potentially derived from tRNA turnover. Notably, it was detected not only in healthy individuals but also in patients with chronic myelogenous leukemia and lung carcinoma, suggesting potential links to disease states, though its mechanistic role remained unexplored [2].
Concurrently, earlier investigations in yeast tRNA had identified related 5-substituted uridines. In 1976, Gray characterized a dinucleotide (cm⁵Um-Ap) from alkaline hydrolysates of bulk yeast tRNA, initially proposed as O²′-methyl-5-carboxymethyluridine. Subsequent venom phosphodiesterase digestion revealed a blocked 5′-nucleotide (pU-2). Acid hydrolysis of pU-2 released ammonia, and chromatographic comparison with synthetic analogs confirmed the blocking group as an amide, leading to the structural assignment of 5-carbamoylmethyl-2′-O-methyluridine (ncm⁵Um) [5]. This modification was hypothesized to reside in the wobble position of specific tRNAs decoding NUA codons (e.g., leucine, isoleucine, valine) [5]. By 1985, Nishimura’s group definitively identified ncm⁵U at the wobble position (position 34) of Saccharomyces cerevisiae tRNAᵛᵃˡ₂ₐ using combined UV, MS, and NMR analysis [3] [5].
Within the RNA modification landscape, ncm⁵U represents a member of the 5-position modified uridine family, which includes functionally diverse derivatives like 5-methyluridine (m⁵U), 5-carboxymethyluridine (cm⁵U), and 5-methoxycarbonylmethyluridine (mcm⁵U). These modifications occur predominantly at wobble position 34 of eukaryotic and bacterial tRNAs, where they fine-tune translational accuracy [3] [4] [6]. Biosynthetically, ncm⁵U formation in eukaryotes involves the addition of a carbamoylmethyl group to U34, though the exact enzymatic pathway remains less characterized than bacterial analogs like cmo⁵U (5-carboxymethoxyuridine). Notably, ncm⁵U serves as a potential precursor for mcm⁵U via methylation in some contexts [3] [6].
Modification | Abbreviation | Chemical Group | Organism | Functional Role |
---|---|---|---|---|
5-Carbamoylmethyluridine | ncm⁵U | –CH₂C(O)NH₂ | Eukaryotes | Wobble base flexibility, codon recognition |
5-Carboxymethyluridine | cm⁵U | –CH₂COOH | Universal | Precursor to further modifications |
5-Methoxycarbonylmethyluridine | mcm⁵U | –CH₂C(O)OCH₃ | Eukaryotes, some Bacteria | Restricts wobble pairing |
5-Carboxymethoxyuridine | cmo⁵U | –OCH₂COOH | Bacteria (Gram-negative) | Enhances wobble flexibility at low temperature |
Functionally, ncm⁵U modifications influence tRNA-mRNA interactions by modulating the geometry and hydrogen-bonding capacity of the wobble base. In S. cerevisiae, tRNAᴸᵉᵘ (U*AA) contains ncm⁵Um (2′-O-methylated ncm⁵U) at position 34. This modification restricts decoding to the leucine UUA codon by enabling pairing with A but not G in the third codon position, thereby preventing misreading of nearby phenylalanine (UUY) codons [3]. Similarly, the presence of ncm⁵U in yeast tRNAᵛᵃˡ ensures accurate recognition of valine codons [5]. Beyond wobble regulation, these modifications may stabilize the anticodon loop structure and protect against RNA degradation [4].
The distribution of ncm⁵U is phylogenetically constrained, primarily identified in eukaryotes (e.g., yeast, humans) and absent in most bacteria, which utilize alternative xo⁵U-type modifications (e.g., mo⁵U, cmo⁵U) [4] [6]. Its occurrence is largely confined to tRNA, with specific isotypes including:
As a putative cancer biomarker, elevated urinary ncm⁵U levels in leukemia and lung carcinoma patients suggest altered tRNA turnover or modification enzyme activity in malignancies, though mechanistic studies are needed [2].
tRNA Isotype | Anticodon | Modification | Organism | Functional Consequence |
---|---|---|---|---|
tRNAᴸᵉᵘ | UAA | ncm⁵Um | S. cerevisiae | Restricts decoding to UUA codon |
tRNAᵛᵃˡ | UAC | ncm⁵U | S. cerevisiae | Ensures accurate Val codon recognition |
Unidentified | N/A | ncm⁵U | Homo sapiens | Urinary metabolite; potential disease marker |
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